molecular formula C20H17FN2OS B3002626 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 896046-39-2

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No. B3002626
CAS RN: 896046-39-2
M. Wt: 352.43
InChI Key: LRDIIMKFJKTHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, often utilizing sulfanyl groups as key functional components. For instance, the synthesis of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was achieved through a new purification method, indicating that the synthesis of such compounds can be refined over time . Although the exact synthesis of 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone is not described, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone often features planar geometries and stabilization through various intermolecular interactions. For example, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate exhibits a nearly planar structure with stabilization via C-H...O and C-H...π interactions . These findings suggest that the compound of interest may also exhibit a planar structure with similar stabilizing interactions.

Chemical Reactions Analysis

The reactivity of such molecules can be inferred from their functional groups and electronic properties. The presence of sulfanyl groups and aromatic systems in the related compounds indicates potential sites for chemical reactions, such as substitutions or additions. The vibrational spectral analysis and molecular docking studies of a chemotherapeutic agent with a similar structure suggest that these compounds can interact with biological targets, implying that 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone may also participate in biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic techniques like FT-IR and FT-Raman, as seen in the study of a potential chemotherapeutic agent . These techniques can provide information on the equilibrium geometry, vibrational wave numbers, and electronic properties like HOMO-LUMO gaps and molecular electrostatic potential (MEP). The presence of fluorine atoms, as in the compound of interest, can influence the physical properties, such as boiling and melting points, due to the strong electronegativity of fluorine.

Scientific Research Applications

Synthesis and Characterization

  • 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone has been explored in the synthesis of various heterocyclic compounds. Studies have shown that derivatives of this compound have been synthesized and characterized using spectral techniques and quantum chemical calculations, providing insights into their molecular geometry, vibrational frequencies, and electronic absorption spectra (Sarac, 2020).

Biological Activities

  • Research has also focused on the biological activities of derivatives of this compound. These derivatives have demonstrated antibacterial and antioxidant activities at different levels, contributing to the development of new therapeutic agents (Sarac et al., 2020).

Antitumor and Anticancer Properties

  • Studies have also investigated the antitumor and anticancer properties of derivatives of this compound. The synthesis of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety has shown inhibitory activity against various cancer cell lines, suggesting their potential in cancer treatment (Qin et al., 2020).

Antioxidant Activity

  • Additionally, the antioxidant activity of derivatives of this compound has been explored, with some showing potent antioxidant properties. This aspect of research contributes to the understanding of these compounds' potential in combating oxidative stress-related diseases (Mehvish & Kumar, 2022).

Versatility in Synthesis

  • The compound also serves as a versatile component in the synthesis of various heterocyclic systems, indicating its broad utility in organic and medicinal chemistry (Almansa et al., 2008).

properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(23-22-18)25-13-19(24)16-7-9-17(21)10-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDIIMKFJKTHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.